3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea
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Overview
Description
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea typically involves the reaction of 3-chloroaniline, 3,5-dimethylaniline, and a suitable isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding nitro or hydroxyl derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, the compound might be used in the production of polymers, resins, or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-1-phenylurea
- 3-(3-chlorophenyl)-1-(3,5-dimethylphenyl)urea
- 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea
Uniqueness
The unique combination of the chlorophenyl, dihydropyrrol, and dimethylphenyl groups in 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea might confer specific chemical properties, such as enhanced stability, reactivity, or biological activity, compared to its analogs.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-13-9-14(2)11-17(10-13)23(18-7-4-8-21-18)19(24)22-16-6-3-5-15(20)12-16/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGOUJLYBDKHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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